molecular formula C20H32O4 B571030 5(S),6(R)-11-trans DiHETE CAS No. 129263-59-8

5(S),6(R)-11-trans DiHETE

Cat. No. B571030
M. Wt: 336.5
InChI Key: UVZBUUTTYHTDRR-QLMKOMRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(S),6®-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). It is a weak LTD4 receptor agonist in guinea pig lung membranes .


Synthesis Analysis

Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE . This synthesis occurs via enzymatic and nonenzymatic hydrolysis of LTA4 .


Molecular Structure Analysis

The molecular formula of 5(S),6®-DiHETE is C20H32O4. It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da .


Chemical Reactions Analysis

5(S),6®-DiHETE is produced by diverse cell types in humans and other animal species. These cells may then metabolize the formed 5(S)-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE), or 5-oxo-15-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE) .


Physical And Chemical Properties Analysis

5(S),6®-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 537.6±50.0 °C at 760 mmHg, and a flash point of 293.0±26.6 °C. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .

Scientific Research Applications

1. Role in Inflammatory and Immune Responses

5(S),6(R)-11-trans DiHETE is involved in various inflammatory and immune responses. For instance, it has been identified as an endogenous ligand for the aryl hydrocarbon receptor (AHR), which is crucial in physiological processes and response to xenobiotics (Chiaro et al., 2008). Additionally, research has shown that certain diHETE products, including 5(S),6(R)-DiHETE, activate AHR signaling, linking it to inflammatory signaling pathways (Chiaro et al., 2008).

2. Involvement in Metabolic Processes

Metabolic studies have shown that 5(S),6(R)-11-trans DiHETE and similar compounds are substrates for specific dehydrogenase enzymes in human neutrophils. This indicates its role in the metabolism of 5(S)-hydroxyeicosanoids, which are important in various cellular functions (Powell et al., 1992; Powell et al., 1993).

3. Interaction with Biological Receptors

Research demonstrates that some diHETE isomers, including 5(S),6(R)-DiHETE, selectively bind to leukotriene receptors, influencing cellular responses such as contraction in specific tissues (Muller et al., 1989). This suggests a role in modulating physiological responses like inflammation and immune reactions.

4. Contribution to Cellular Communication

5(S),6(R)-11-trans DiHETE has been implicated in the formation of compounds like leukotriene B4 and its isomers in leukocytes, indicating its involvement in cellular communication and response mechanisms (O’Flaherty et al., 1981).

5. Role in Vascular Biology

5(S),6(R)-11-trans DiHETE has been shown to influence vascular biology, particularly in inflammation. It modulates vascular hyperpermeability by affecting Ca2+ dynamics in endothelial cells, suggesting potential therapeutic applications in vascular inflammatory diseases (Hamabata et al., 2018).

Safety And Hazards

In case of eye contact with 5(S),6®-DiHETE, it is recommended to check for and remove any contact lenses, immediately flush eyes with clean, running water for at least 15 minutes while keeping eyes open. Cool water may be used. Seek medical attention .

Future Directions

5(S),6®-DiHETE is an EPA-derived anti-inflammatory lipid mediator which promotes healing of inflammation. It could be a new therapeutic tool as a fish-derived supplement .

properties

IUPAC Name

(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZBUUTTYHTDRR-QLMKOMRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5(S),6(R)-11-trans DiHETE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5(S),6(R)-11-trans DiHETE
Reactant of Route 2
5(S),6(R)-11-trans DiHETE
Reactant of Route 3
5(S),6(R)-11-trans DiHETE
Reactant of Route 4
5(S),6(R)-11-trans DiHETE
Reactant of Route 5
5(S),6(R)-11-trans DiHETE
Reactant of Route 6
5(S),6(R)-11-trans DiHETE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.